1. Linagliptin* Compound Description: Linagliptin, chemically known as 8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , , ] It is used for the treatment of type 2 diabetes mellitus by increasing the levels of incretin hormones like GLP-1. [, , ] Linagliptin exhibits a long duration of action and is considered a once-daily treatment option. [, ]* Relevance: Both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione share a core 3-methyl-1H-purine-2,6(3H,7H)-dione structure. They differ in the substituents at the 7 and 8 positions. This makes them structurally related within the broader class of xanthine derivatives.
2. Sitagliptin* Compound Description: Sitagliptin, with the IUPAC name (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, is another FDA-approved DPP-4 inhibitor used for type 2 diabetes management. [] Similar to linagliptin, it works by increasing the levels of incretin hormones, thereby enhancing insulin secretion. [] * Relevance: Although structurally distinct from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, sitagliptin is grouped as a related compound due to its shared therapeutic target, DPP-4, and its application in treating type 2 diabetes. []
3. Alogliptin* Compound Description: Alogliptin, chemically defined as 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile, is a DPP-4 inhibitor utilized in the management of type 2 diabetes. [] It operates by inhibiting the DPP-4 enzyme, which leads to elevated levels of incretin hormones. [] This increase in incretin hormones promotes insulin secretion and aids in blood glucose regulation.* Relevance: While alogliptin differs structurally from 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, it is considered a related compound because they are both categorized as DPP-4 inhibitors and share the therapeutic application of managing type 2 diabetes. []
4. Vildagliptin* Compound Description: Vildagliptin is a DPP-4 inhibitor used in the treatment of type 2 diabetes. [, ] It acts by inhibiting the DPP-4 enzyme, resulting in increased levels of incretin hormones, which in turn, stimulate insulin secretion and improve glycemic control. [, ] Compared to BI 1356 (linagliptin), vildagliptin has a shorter duration of action. [, ]* Relevance: Although the specific structure of vildagliptin is not provided in the papers, it's classified as a DPP-4 inhibitor alongside linagliptin. [, ] This shared classification, along with their common target and therapeutic application in type 2 diabetes, makes it a relevant compound to consider in relation to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione.
5. Saxagliptin* Compound Description: Saxagliptin is another DPP-4 inhibitor employed in the treatment of type 2 diabetes. [] It functions by inhibiting the DPP-4 enzyme, thereby increasing the levels of incretin hormones, which promote insulin secretion and improve glycemic control. []* Relevance: Although the precise structure of saxagliptin is not detailed in the provided research, its classification as a DPP-4 inhibitor, similar to linagliptin, makes it a relevant compound to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. [] They share a therapeutic target and are used for the same purpose, managing type 2 diabetes.
6. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2) * Compound Description: This compound demonstrated significant prophylactic antiarrhythmic activity. [] It exhibited a weak affinity for both α1- and α2-adrenoreceptors. []* Relevance: Compound 2 shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The primary difference lies in the substituent at the 7-position, where compound 2 has a longer and more complex side chain compared to the 2-fluorobenzyl group in the target compound.
7. 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-8-(2-morpholin-4-yl-ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 15)* Compound Description: This compound exhibited potent prophylactic antiarrhythmic activity. []* Relevance: Compound 15 is a derivative of compound 2 and shares a similar structure with the target compound, 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The key difference lies in the substituent at the 8-position, where compound 15 features a 8-(2-morpholin-4-yl-ethylamino) group instead of the 8-(4-isobutylpiperazin-1-yl) group present in the target compound.
8. 8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I) * Compound Description: This compound is identified as a process-related impurity of linagliptin. []* Relevance: Impurity-I is closely related to both linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It possesses the same core structure as linagliptin but with an (S)-configuration at the 3-position of the piperidine ring. Compared to the target compound, Impurity-I differs in the substituents at the 7-position and the lack of a methyl group on the nitrogen at the 1-position of the piperidine ring.
9. 7-(But-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione (Impurity-II)* Compound Description: Identified as a process-related impurity during the synthesis of linagliptin. []* Relevance: Impurity-II shares the core 3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione structure with linagliptin and is structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. The main distinction lies in the substituent at the 8-position.
10. 8-[(R)-3-Aminopiperidin-1-yl]-3-methyl-1,7-bis((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Impurity-III)* Compound Description: This compound is a process-related impurity observed during linagliptin synthesis. []* Relevance: Impurity-III is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional (4-methylquinazolin-2-yl)methyl substituent at the 7-position compared to linagliptin.
11. 8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)* Compound Description: This compound is a process-related impurity of linagliptin. []* Relevance: Impurity-IV is an isomer of linagliptin, differing in the attachment point of the but-2-ynyl group. This makes it structurally similar to 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, with variations in the substituents at the 1 and 7 positions.
12. 1,7-Di(but-2-ynyl)-3-methyl-8-[(R)-3-(methyleneamino)piperidin-1-yl]-1H-purine-2,6(3H,7H)-dione (Impurity-V)* Compound Description: This is a process-related impurity found during the synthesis of linagliptin. []* Relevance: Impurity-V is structurally related to linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. It has an additional but-2-ynyl group at the 1-position and a methyleneamino group at the 3-position of the piperidine ring compared to linagliptin.
13. 7-(But-2-ynyl)-8-(dimethylamino)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VI)* Compound Description: A process-related impurity identified during linagliptin synthesis. []* Relevance: Impurity-VI shares a similar structure with 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing mainly in the substituent at the 8-position.
14. 8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)* Compound Description: Identified as a process-related impurity during linagliptin synthesis. []* Relevance: Impurity-VII is a structural analog of linagliptin and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, differing in the substituent at the 7-position.
15. 8-(1-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)-1H-pyrazol-4-yl)-1,3-dipropyl-1H-purine-2,6(3H,7H)-dione (Compound 16) * Compound Description: This xanthine analog is a highly selective adenosine A2B receptor antagonist. [] It exhibits >370-fold selectivity for A2B receptors and possesses high affinity with a Ki of 1 nM. [] * Relevance: Both compound 16 and 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione belong to the xanthine class of compounds, sharing the core purine-2,6-dione moiety. This structural similarity highlights their relationship within this chemical class.
Overview
7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the class of purine derivatives. This compound is characterized by its unique structural features, which include a fluorobenzyl group and an isobutylpiperazine moiety. Its potential applications in medicinal chemistry and pharmacology make it a subject of interest in scientific research.
Source
The synthesis and characterization of this compound have been documented in various scientific literature, including studies focused on piperazine derivatives and their biological activities .
Classification
This compound can be classified under heterocyclic compounds, specifically as a purine derivative. Purines are nitrogen-containing compounds that play crucial roles in biochemistry, particularly in the formation of nucleotides and nucleic acids.
Synthesis Analysis
Methods
The synthesis of 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step reactions. Common methods include:
Formation of the Purine Core: The initial step often involves the synthesis of the purine scaffold through cyclization reactions involving appropriate precursors.
Substitution Reactions: The introduction of the 2-fluorobenzyl and 4-isobutylpiperazine groups can be achieved through nucleophilic substitution reactions on activated halides or other electrophilic centers.
Technical Details
Specific reaction conditions such as temperature, solvent choice, and catalysts significantly influence the yield and purity of the final product. For instance, using polar aprotic solvents can enhance nucleophilicity during substitution reactions .
Molecular Structure Analysis
Structure
The molecular structure of 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:
C19H24FN5O2
This indicates that the compound consists of 19 carbon atoms, 24 hydrogen atoms, one fluorine atom, five nitrogen atoms, and two oxygen atoms.
Data
The compound's structural features can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and functional groups .
Chemical Reactions Analysis
Reactions
The compound can participate in various chemical reactions typical for purine derivatives:
Nucleophilic Substitution: The fluorobenzyl group can undergo nucleophilic attack by amines or other nucleophiles.
Oxidation and Reduction: The presence of nitrogen atoms allows for potential oxidation states, while reduction reactions can modify functional groups to enhance biological activity.
Technical Details
Common reagents for these reactions include:
Nucleophiles: Amines or thiols for substitution.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation processes .
Mechanism of Action
The mechanism of action for 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes or receptors. The compound may modulate enzymatic activity or receptor binding affinity due to its structural characteristics.
Process
Upon binding to specific targets, the compound may induce conformational changes that affect downstream signaling pathways or metabolic processes. Detailed studies using biochemical assays are necessary to elucidate these mechanisms further .
Physical and Chemical Properties Analysis
Physical Properties
The physical properties of this compound include:
Melting Point: Specific data on melting points may vary based on purity.
Solubility: Solubility in organic solvents like dimethyl sulfoxide (DMSO) is common for similar compounds.
Chemical Properties
Chemical properties include reactivity towards electrophiles and nucleophiles due to the presence of functional groups such as amines and carbonyls. Stability under various pH conditions is also a critical factor in its application .
Applications
The applications of 7-(2-fluorobenzyl)-8-(4-isobutylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione primarily lie within medicinal chemistry. Potential uses include:
Pharmacological Research: Investigating its efficacy as an inhibitor or modulator of specific biological pathways.
Drug Development: Exploring its therapeutic potential in treating diseases related to purine metabolism or receptor modulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.